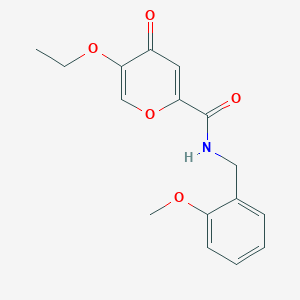

5-ethoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-ethoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide, also known as EMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in medical research. Synthetic cannabinoids are compounds that mimic the effects of naturally occurring cannabinoids found in the cannabis plant. EMB-2201 is one of many synthetic cannabinoids that have been synthesized for research purposes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Cytotoxicity and Antimicrobial Activities

Studies on compounds with pyrazole and pyrazolopyrimidine derivatives, including those with methoxybenzyl groups, have demonstrated potential cytotoxic activity against cancer cells and antimicrobial properties. For instance, derivatives synthesized through reactions involving methoxyphenyl groups have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells and antimicrobial activities against various bacterial and fungal strains (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from interactions involving methoxy groups have been developed with significant anti-inflammatory and analgesic activities. These compounds highlight the potential of structurally complex derivatives for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis and Modification

Synthesis of Antimicrobial Agents

Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the role of methoxybenzyl modifications in developing potential antimicrobial agents (Raju et al., 2010).

Molecular Docking Studies

The synthesis and evaluation of novel 2-chloro-8-methoxy-3-aryl-[1,3] benzoxazine derivatives for antibacterial activity underscore the importance of molecular structure in targeting specific bacterial enzymes, providing insights into how compounds like 5-ethoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide might be tailored for specific biological targets (Shakir, Saoud, & Hussain, 2020).

Wirkmechanismus

Target of Action

The primary target of this compound is the serotonin 5-HT 2A receptors . These receptors are a subtype of the serotonin receptor, which plays a key role in the function of the central nervous system, cardiovascular system, and the gastrointestinal tract .

Mode of Action

The compound acts as a full agonist at the 5-HT 2A receptors . This means it binds to these receptors and activates them to their full biological response, leading to a series of intracellular events .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The activation of 5-HT 2A receptors by this compound can lead to a variety of molecular and cellular effects. These may include changes in cell signaling, alterations in gene expression, and modulation of neuronal activity . The specific effects would depend on the concentration of the compound and the specific cellular context.

Eigenschaften

IUPAC Name |

5-ethoxy-N-[(2-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-3-21-15-10-22-14(8-12(15)18)16(19)17-9-11-6-4-5-7-13(11)20-2/h4-8,10H,3,9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBDCZOFJHDAEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=COC(=CC1=O)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894316.png)

![6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2894320.png)

![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2894322.png)

![N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2894326.png)

![Tert-butyl 4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2894328.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2894331.png)

![8,10-dimethyl-N-(2-phenylethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2894336.png)